5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Description
5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C24H18ClFN2O2 and its molecular weight is 420.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex pyrrole derivatives, such as the mentioned compound, often involves multi-step reactions that utilize specific functional groups to achieve desired structural features. These compounds are of interest due to their potential applications in medicinal chemistry and material science. Studies such as the one by Ghelfi et al. (2003) demonstrate the synthesis of 5-methoxylated 3-pyrrolin-2-ones, highlighting the methods for introducing specific substituents like chloro, fluoro, and methoxy groups into the pyrrole framework, which is relevant to the synthesis of the specified compound (Ghelfi et al., 2003).
Potential Applications in Medicinal Chemistry
Compounds with a pyrrole core structure, especially those with specific substituents such as chloro, fluoro, and methoxy groups, have been explored for their biological activities. For example, the study by Muchowski et al. (1985) on the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids for their analgesic and antiinflammatory properties indicates the therapeutic potential of structurally related compounds (Muchowski et al., 1985).
Photophysical Properties and Material Science Applications
The photophysical properties of pyrrole derivatives, influenced by substituents like methoxy and fluoro groups, make them candidates for applications in material science, such as fluorescent dyes and organic semiconductors. Hagimori et al. (2019) discuss the synthesis and evaluation of pyridine compounds with high emissive properties, which share conceptual similarity with the compound , demonstrating the role of specific substituents in modulating fluorescence characteristics (Hagimori et al., 2019).
properties
IUPAC Name |
5-[(4-chlorophenyl)iminomethyl]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrrol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-30-21-12-10-20(11-13-21)28-23(15-27-19-8-4-17(25)5-9-19)22(14-24(28)29)16-2-6-18(26)7-3-16/h2-15,29H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIIZVWAJOLDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=C2C=NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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